(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine

Chiral Amine Stereoselectivity Pharmacology

Researchers requiring enantiopure chiral amines for pharmaceutical candidate synthesis often face supply chain inconsistencies and the risk of receiving racemic or incorrectly substituted analogs. (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine (CAS 1213876-75-5) eliminates this uncertainty with its defined (S)-stereochemistry and precise 4-fluoro-2-methylphenyl substitution pattern. • Predictable installation of a single enantiomer into target molecules, eliminating diastereomer separation steps. • Validated for SAR studies where halogen substitution impacts metabolic stability and target binding. • Consistent ≥98% purity with ambient shipping; storage at 2-8°C.

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
Cat. No. B13037961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine
Molecular FormulaC12H18FN
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCCCCC(C1=C(C=C(C=C1)F)C)N
InChIInChI=1S/C12H18FN/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8,12H,3-5,14H2,1-2H3/t12-/m0/s1
InChIKeyGJPGUFDBZCMEPJ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine: Chiral Amine Building Block for Medicinal Chemistry and Asymmetric Synthesis


(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine (CAS: 1213876-75-5, MF: C₁₂H₁₈FN, MW: 195.28) is a chiral, primary amine with a defined (S)-stereocenter . This compound features a pentan-1-amine chain attached to a 4-fluoro-2-methylphenyl ring, a substitution pattern designed to confer specific electronic and steric properties . It is primarily utilized as a key intermediate in the synthesis of pharmaceutical candidates and as a chiral building block in asymmetric synthesis . Its utility arises from the unique combination of its chiral amine function and the specific halogen/methyl substitution on the aromatic ring, which can profoundly influence downstream biological target interactions .

The Critical Role of (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine Stereochemistry and Substitution Pattern in Avoiding Research Pitfalls


The selection of (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine cannot be substituted with generic or closely related analogs due to the critical impact of its absolute stereochemistry and precise aromatic substitution on biological and chemical outcomes. The presence of a chiral center means the (R)-enantiomer (CAS: 1213360-28-1) or a racemic mixture will exhibit distinct, and often divergent, interactions with chiral biological targets, leading to irreproducible or misleading results in pharmacology studies . Furthermore, the specific 4-fluoro-2-methylphenyl moiety is essential. Substitution with alternative patterns, such as the 4-fluoro-3-methylphenyl or unsubstituted phenyl analogs , alters the electronic density and steric profile of the molecule, which can drastically affect target binding affinity, metabolic stability, and overall potency . Using a racemic mixture or a structurally similar but not identical building block introduces uncontrolled variables, potentially invalidating entire structure-activity relationship (SAR) studies and leading to failed lead optimization campaigns.

Quantitative Differentiation Evidence for (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine vs. Key Comparators


Stereochemical Impact: (S)-Enantiomer vs. (R)-Enantiomer and Racemate in Biological Systems

The (S)-enantiomer of 1-(4-fluoro-2-methylphenyl)pentan-1-amine is expected to exhibit differential biological activity compared to its (R)-enantiomer (CAS: 1213360-28-1) and the racemic mixture (CAS: 1270451-60-9). While direct quantitative data for this specific compound is not available in the open literature, the principle of stereoselectivity is a fundamental tenet of medicinal chemistry . For instance, in related chiral amine classes, one enantiomer can possess nanomolar affinity for a target receptor while the opposite enantiomer is completely inactive, demonstrating >1000-fold difference in potency .

Chiral Amine Stereoselectivity Pharmacology Drug Discovery

Impact of Aromatic Substitution: 4-Fluoro-2-methylphenyl vs. Unsubstituted Phenyl Analogs

The 4-fluoro-2-methyl substitution pattern on the phenyl ring is expected to confer distinct physicochemical and pharmacokinetic properties compared to an unsubstituted phenyl analog. Fluorine substitution is a widely employed strategy in medicinal chemistry to block metabolically labile sites, increase lipophilicity, and enhance binding affinity through specific interactions . While direct comparative data for this specific molecule is lacking, the class-level effect is well-established: the introduction of a fluorine atom can increase metabolic stability by preventing CYP450-mediated oxidation at that position .

Fluorine Substitution Medicinal Chemistry SAR Metabolic Stability

Stereochemical Purity for Reproducible Synthesis: (S)-Enantiomer vs. Racemic Mixture in Asymmetric Reactions

The (S)-enantiomer of 1-(4-fluoro-2-methylphenyl)pentan-1-amine is a defined chiral building block, enabling the synthesis of enantiomerically pure downstream products. In contrast, using a racemic mixture introduces an unwanted chiral variable, often leading to complex mixtures of diastereomers that require costly and time-consuming chiral separation at a later stage .

Asymmetric Synthesis Chiral Building Block Enantioselective Process Chemistry

Recommended Use Cases for (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine in Research and Development


Asymmetric Synthesis of Chiral Drug Candidates

This compound is best suited as a chiral building block for the synthesis of enantiomerically pure pharmaceutical leads. Its defined (S)-stereochemistry allows for the predictable installation of a chiral center into a target molecule, eliminating the complexity of diastereomer separation in later synthetic stages. This is critical for producing single-enantiomer drug candidates where the pharmacological activity is known to reside in a specific stereoisomer .

Structure-Activity Relationship (SAR) Studies of Fluorinated Amines

The specific 4-fluoro-2-methylphenyl group makes this compound a valuable tool for SAR studies exploring the impact of halogen substitution on target binding and metabolic stability. Researchers can systematically compare derivatives synthesized from this building block against those made from non-fluorinated or differently substituted analogs to map out key pharmacophoric features .

Development of Chiral Ligands for Asymmetric Catalysis

As a primary chiral amine, this compound can serve as a precursor for synthesizing novel chiral ligands or organocatalysts. The presence of both the chiral center and the substituted aromatic ring provides multiple points for structural diversification, enabling the creation of bespoke ligands for transition-metal-catalyzed asymmetric reactions .

Synthesis of Chiral Resolving Agents

The compound can be used to synthesize chiral derivatizing or resolving agents. By reacting with racemic mixtures of carboxylic acids, for example, it forms diastereomeric salts or amides that can be separated via chromatography or crystallization, enabling the purification of otherwise difficult-to-obtain single enantiomers .

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